2-chloro-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine
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Overview
Description
2-chloro-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a methoxyphenyl group, a methyl group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 4-methoxyaniline in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of various substituted pyrimidine derivatives.
Reduction: Formation of 2-chloro-N-(4-methoxyphenyl)-6-methyl-5-aminopyrimidin-4-amine.
Oxidation: Formation of corresponding aldehydes or acids.
Scientific Research Applications
2-chloro-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)benzamide
- 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine
Uniqueness
2-chloro-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups and its pyrimidine core structure.
Properties
Molecular Formula |
C12H11ClN4O3 |
---|---|
Molecular Weight |
294.69 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C12H11ClN4O3/c1-7-10(17(18)19)11(16-12(13)14-7)15-8-3-5-9(20-2)6-4-8/h3-6H,1-2H3,(H,14,15,16) |
InChI Key |
CDZJTLXDOMDYAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)NC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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